

Comparing the reactivity of 2-Cyanopyridine, 3-Cyanopyridine, and 4-Cyanopyridine

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Compound of Interest

Compound Name: 2-Cyanopyridine

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A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Cyanopyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **2-cyanopyridine**, 3-cyanopyridine, and 4-cyanopyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their application as intermediates and scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The position of the electron-withdrawing cyano group in relation to the pyridine nitrogen atom significantly influences the electron density of the aromatic ring, thereby dictating the susceptibility of each isomer to various chemical transformations. This document summarizes key experimental data and provides detailed methodologies for representative reactions.

Comparative Reactivity Data

The following tables summarize key quantitative data comparing the physicochemical properties and reactivity of the three cyanopyridine isomers.

Table 1: Physicochemical Properties

Property	2-Cyanopyridine	3-Cyanopyridine	4-Cyanopyridine
CAS Number	100-70-9	100-54-9	100-48-1
Molecular Weight (g/mol)	104.11	104.11	104.11
pKa (conjugate acid)	-0.26[1][2]	1.39[3]	1.92[1][2]

Table 2: ^{13}C NMR Chemical Shifts (in CDCl_3)

Carbon Atom	2-Cyanopyridine (δ , ppm)	3-Cyanopyridine (δ , ppm)	4-Cyanopyridine (δ , ppm)
C2	133.0	153.1	151.0
C3	127.9	110.1	124.5
C4	137.2	140.0	133.0
C5	124.5	124.0	124.5
C6	151.0	152.8	151.0
CN	117.8	116.5	117.8

Table 3: Kinetic Data for Hydrolysis

Isomer	Reaction	Activation Energy (E _a , kJ/mol)	Reference
2-Cyanopyridine	Hydrolysis to 2-Pyridinecarboxamide	83.7	[4]
3-Cyanopyridine	Hydrolysis to 3-Pyridinecarboxamide	74.3	[4]
4-Cyanopyridine	Hydrolysis to 4-Pyridinecarboxamide	40.3	[4]

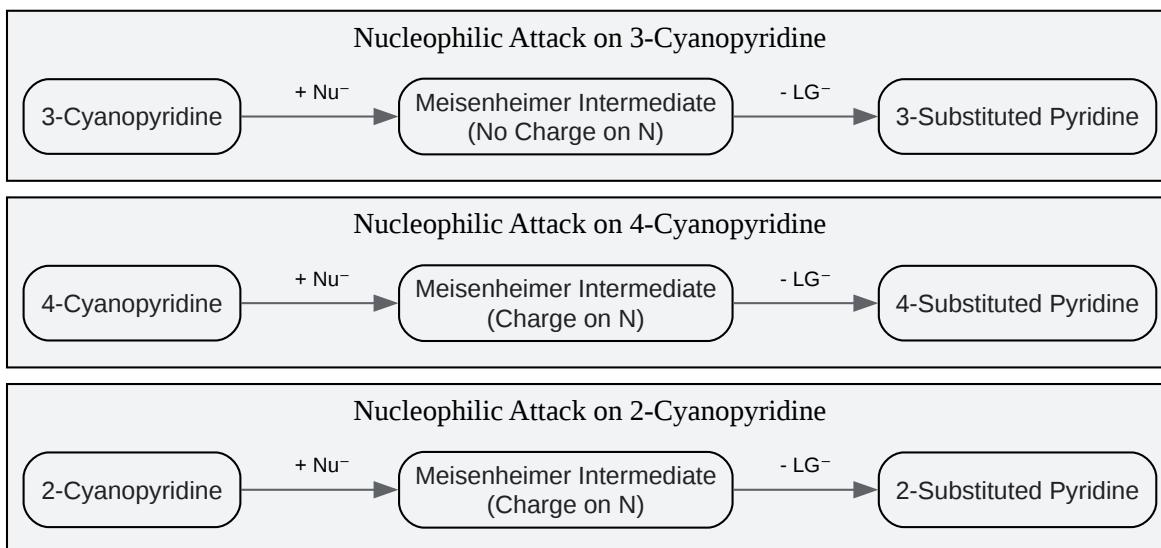
Reactivity Analysis and Experimental Protocols

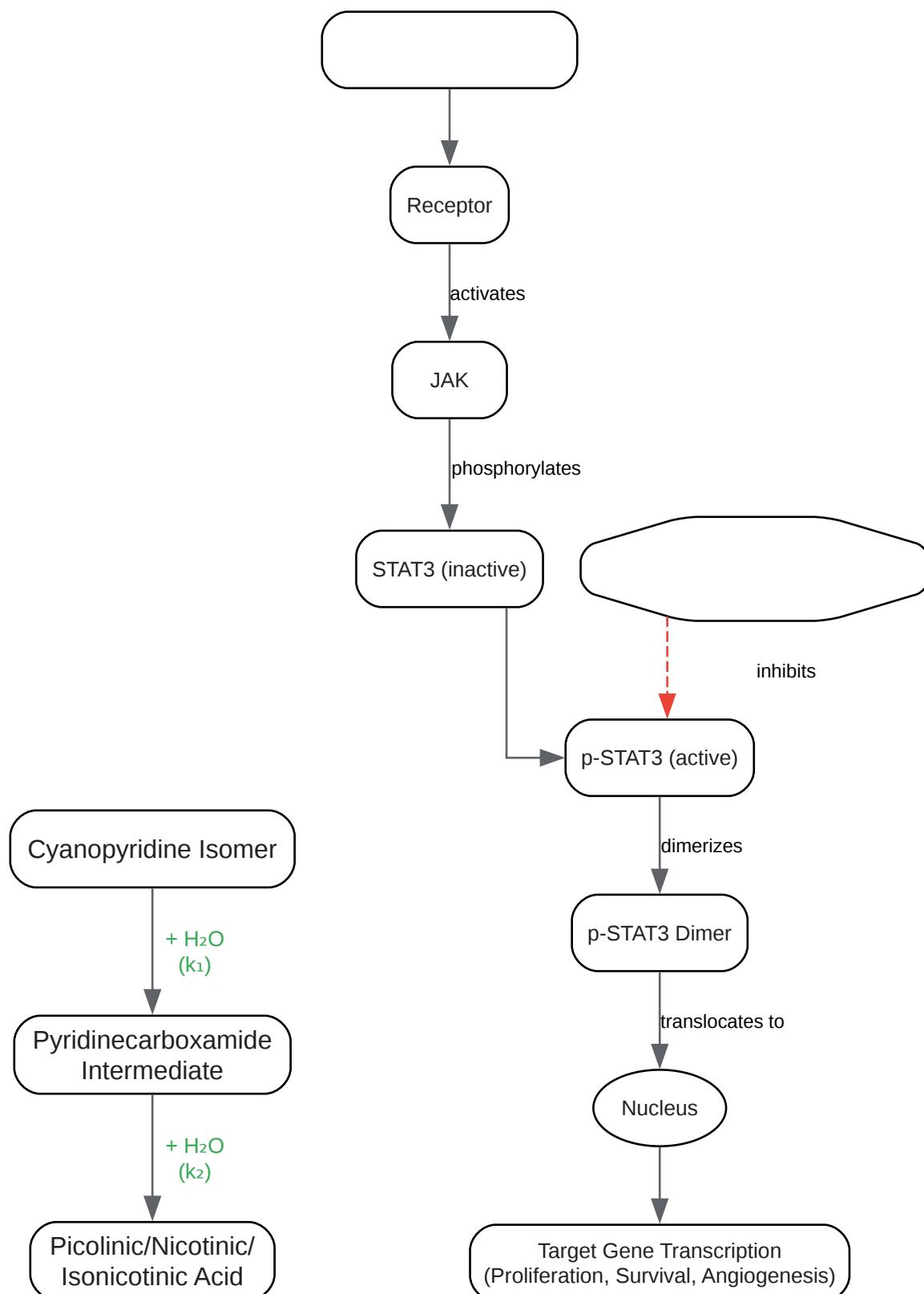
Nucleophilic Aromatic Substitution

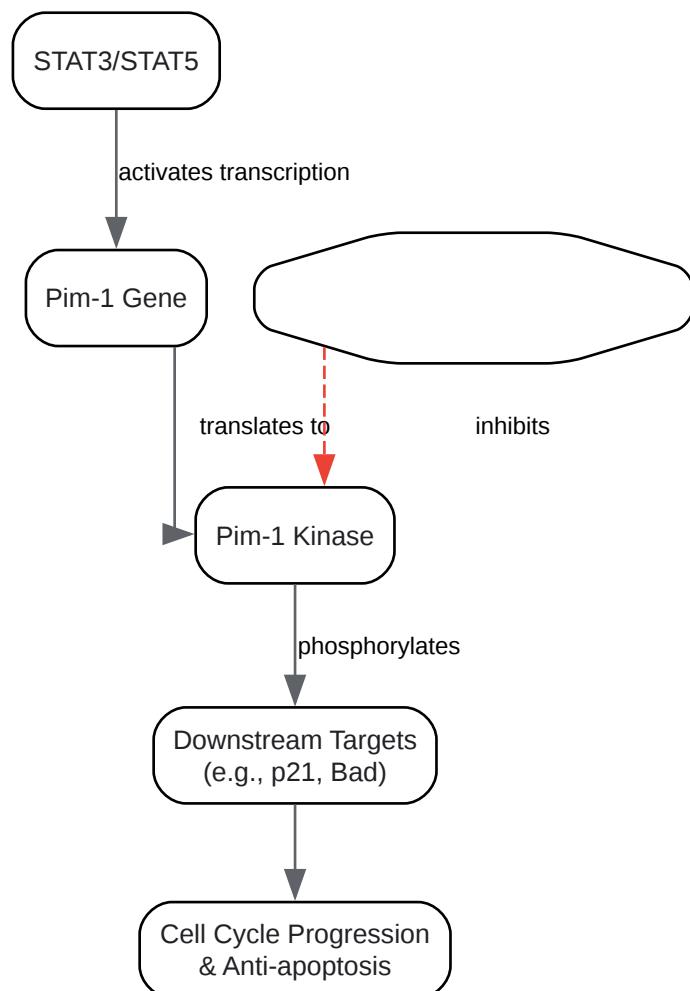
The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. The strongly electron-withdrawing cyano group further activates the ring towards nucleophilic substitution.

The general order of reactivity for nucleophilic aromatic substitution is **4-cyanopyridine > 2-cyanopyridine >> 3-cyanopyridine**.

- **4-Cyanopyridine and 2-Cyanopyridine:** The cyano group at the 4- or 2-position effectively withdraws electron density and stabilizes the anionic intermediate through resonance, making these isomers highly reactive towards nucleophiles. The cyano group itself can also act as a leaving group in some reactions.
- **3-Cyanopyridine:** In 3-cyanopyridine, the negative charge of the intermediate cannot be delocalized onto the nitrogen atom. Consequently, it is significantly less reactive towards nucleophiles.







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